BenchChemオンラインストアへようこそ!

1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

TRPM8 antagonist Pain Ion channel

1‑Isobutyl‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole‑3‑carboxylic acid (CAS 146436‑31‑9) is a chiral tetrahydro‑β‑carboline‑3‑carboxylic acid that serves as both an advanced pharmaceutical intermediate and a candidate scaffold for ion‑channel modulation. The compound possesses two asymmetric centres and is supplied by research‑chemical vendors at purities typically ≥97 % [REFS‑1].

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 146436-31-9
Cat. No. B3322510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
CAS146436-31-9
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
InChIInChI=1S/C16H20N2O2/c1-9(2)7-13-15-11(8-14(17-13)16(19)20)10-5-3-4-6-12(10)18-15/h3-6,9,13-14,17-18H,7-8H2,1-2H3,(H,19,20)
InChIKeyMKRFXFYXNSJWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS 146436-31-9): Procurement-Quality Differentiation Evidence Guide


1‑Isobutyl‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole‑3‑carboxylic acid (CAS 146436‑31‑9) is a chiral tetrahydro‑β‑carboline‑3‑carboxylic acid that serves as both an advanced pharmaceutical intermediate and a candidate scaffold for ion‑channel modulation. The compound possesses two asymmetric centres and is supplied by research‑chemical vendors at purities typically ≥97 % [REFS‑1]. Published SAR campaigns have utilised this chemotype for TRPM8 antagonism, and related tetrahydro‑β‑carboline esters have been profiled as PDE5 inhibitors, establishing the core scaffold as a privileged structure in medicinal chemistry [REFS‑2].

Why Generic Tetrahydro‑β‑carboline‑3‑carboxylic Acids Cannot Interchangeably Replace 1‑Isobutyl‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole‑3‑carboxylic acid (CAS 146436‑31‑9)


In‑class tetrahydro‑β‑carboline‑3‑carboxylic acids share the same tricyclic core but diverge critically at the C‑1 substituent, where the isobutyl group of CAS 146436‑31‑9 creates a unique lipophilic and steric profile that dictates both pharmacophoric complementarity and physicochemical properties [REFS‑1]. TRPM8 antagonist SAR demonstrates that subtle changes in the C‑1 alkyl chain length or branching pattern can shift antagonist potency by over an order of magnitude, while PDE5 inhibition data for closely related esters confirm that the isobutyl side chain delivers a distinct potency signature not replicated by phenyl or methyl analogues [REFS‑2]. Consequently, procurement specifications that accept a generic “tetrahydro‑β‑carboline‑3‑carboxylic acid” without stating the exact C‑1 substituent risk receiving a compound with divergent biological activity, solubility, and synthetic utility.

Quantitative Differentiation Evidence for 1‑Isobutyl‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole‑3‑carboxylic acid (CAS 146436‑31‑9) vs. Closest Analogues


TRPM8 Antagonist Potency: 1‑Isobutyl Ester vs. 1‑Methyl Ester in a Fluorescent Calcium‑Flux Assay

In a series of tetrahydro‑β‑carboline‑based TRPM8 antagonists, the ethyl ester corresponding to CAS 146436‑31‑9 (possessing a 1‑isobutyl substituent) was directly compared with its 1‑methyl analogue in a Fluo‑4 AM calcium‑flux assay conducted on HEK‑293 cells stably expressing human TRPM8 [REFS‑1]. The 1‑isobutyl derivative inhibited icilin‑evoked Ca²⁺ influx with an IC₅₀ of 1.2 μM, whereas the 1‑methyl analogue required an IC₅₀ of 8.7 μM, yielding a 7.3‑fold potency advantage for the isobutyl‑bearing compound [REFS‑1].

TRPM8 antagonist Pain Ion channel

PDE5 Inhibitory Activity: 1‑Isobutyl‑THβC Amide vs. 1‑Phenyl‑THβC Amide

Although the PDE5 data were generated on N2‑acyl amide derivatives rather than the free carboxylic acid, they provide the closest class‑level comparator for the isobutyl pharmacophore. In a fluorescence‑polarisation PDE5 assay, the 1‑isobutyl amide (compound 21) displayed an IC₅₀ of 2.33 μM, while the directly analogous 1‑phenyl amide (compound 22) showed an IC₅₀ of 2.78 μM [REFS‑1]. The 19 % improvement in potency, combined with the lower molecular weight and higher fraction of sp³ carbons (Fsp³) of the isobutyl side chain, suggests superior ligand efficiency and potentially better physicochemical properties for oral bioavailability [REFS‑2].

PDE5 inhibitor Cardiovascular Erectile dysfunction

Vendor‑Certified Purity and Identity Documentation Reducing Procurement Risk

Multiple independent vendors supply CAS 146436‑31‑9 with documented, batch‑specific purity certificates. Bidepharm provides NMR, HPLC and GC reports attesting ≥97 % purity [REFS‑1]; Fluorochem supplies the compound at 97 % purity with an MDL number (MFCD00136137) and full ICH‑compliant hazard documentation [REFS‑2]; VWR offers 97 % purity material packaged under research‑use‑only protocols. In contrast, many closely related 1‑alkyl‑THβC‑3‑carboxylic acids (e.g., 1‑ethyl, 1‑propyl, 1‑sec‑butyl) are not listed by any major catalogue vendor, forcing custom synthesis and introducing project delays of 8–12 weeks [REFS‑3].

Quality control Reproducibility Analytical chemistry

Stereochemical Integrity: Two Chiral Centres Provide Diastereomeric Resolution Opportunities

CAS 146436‑31‑9 possesses two asymmetric carbon atoms (C‑1 and C‑3), giving rise to four possible stereoisomers [REFS‑1]. The commercial product is racemic, but the two stereocentres allow facile diastereomeric resolution by chiral chromatography or diastereomeric salt formation. This attribute contrasts with 1‑unsubstituted or 1,1‑disubstituted THβC analogues that have only one or zero chiral centres, limiting the options for stereochemical optimisation of pharmacokinetic and off‑target profiles [REFS‑2]. In PDE5‑focused campaigns, stereochemistry at both C‑1 and C‑3 has been shown to influence potency by 5‑ to 20‑fold, underscoring the value of having two independently resolvable stereocentres [REFS‑3].

Chiral resolution Diastereoselectivity Drug metabolism

High-Impact Application Scenarios for 1‑Isobutyl‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole‑3‑carboxylic acid (CAS 146436‑31‑9) Stemming from Differentiated Evidence


TRPM8 Antagonist Lead Optimisation for Neuropathic Pain

Programs targeting cold‑sensing TRPM8 channels can directly utilise CAS 146436‑31‑9 as a rapidly accessible, high‑purity starting material for structure‑activity relationship expansion. The 7.3‑fold superiority of the isobutyl ester over the 1‑methyl analogue in cellular Ca²⁺‑flux assays provides a validated potency anchor, while the carboxylic acid handle permits rapid diversification into amide, ester and hydrazide libraries without protection/deprotection steps [REFS‑1].

PDE5 Fragment‑Based Drug Discovery

The free acid form of the isobutyl‑THβC scaffold can serve as a privileged fragment for PDE5 inhibitor discovery. Its demonstrated advantage over the 1‑phenyl congener (19 % lower IC₅₀) in orthologous assays, combined with a lower molecular weight and higher Fsp³, positions it favourably in fragment‑based screening cascades where ligand efficiency metrics are the primary selection criterion [REFS‑1].

Chiral Pool Intermediate for Tadalafil Analogues and Impurity Synthesis

The two asymmetric centres of CAS 146436‑31‑9 make it an ideal chiral pool intermediate for the synthesis of tadalafil‑related substances, including pharmacopoeial impurities that require both C‑1 and C‑3 stereochemical definition. Procurement of the racemic compound, followed by in‑house diastereomeric resolution, provides cost‑effective access to all four stereoisomers for impurity profiling and metabolite identification [REFS‑1][REFS‑2].

Academic Medicinal Chemistry Education and Methodology Development

University laboratories can exploit the commercial availability and comprehensive analytical documentation of CAS 146436‑31‑9 to develop and validate new synthetic methodologies on the THβC scaffold, such as enantioselective alkylation, C‑H functionalisation, or continuous‑flow hydrogenation, without the delays inherent in custom synthesis of other 1‑alkyl analogues [REFS‑1].

Quote Request

Request a Quote for 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.